5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1159678-53-1
VCID: VC2703844
InChI: InChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
SMILES: CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N
Molecular Formula: C11H9FN4
Molecular Weight: 216.21 g/mol

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

CAS No.: 1159678-53-1

Cat. No.: VC2703844

Molecular Formula: C11H9FN4

Molecular Weight: 216.21 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile - 1159678-53-1

Specification

CAS No. 1159678-53-1
Molecular Formula C11H9FN4
Molecular Weight 216.21 g/mol
IUPAC Name 5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carbonitrile
Standard InChI InChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Standard InChI Key CMNVHFFKPLAZKU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N
Canonical SMILES CC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N

Introduction

Chemical Properties and Structure

Basic Information

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile is characterized by its distinct molecular structure and physical properties. The compound contains a 5-membered pyrazole ring linked to a 4-fluoro-2-methylphenyl group at the N1 position, with an amino group at the C5 position and a nitrile group at the C4 position . This distinctive arrangement of functional groups contributes to its chemical reactivity and potential biological activities.

Table 1: Basic Chemical Information of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

PropertyValueSource
CAS Registry Number1159678-53-1
PubChem CID58110888
Molecular FormulaC₁₁H₉FN₄
Molecular Weight216.21 g/mol
Physical StateSolid
Creation Date in PubChem2012-08-19
Modification Date in PubChem2025-04-05

Structural Identifiers

The compound can be described using various chemical notations and identifiers that help in its precise identification and characterization in chemical databases and literature . These identifiers are crucial for researchers working with this compound to ensure accurate retrieval of information and replication of experiments.

Table 2: Structural Identifiers of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

Identifier TypeValue
IUPAC Name5-amino-1-(4-fluoro-2-methylphenyl)pyrazole-4-carbonitrile
InChIInChI=1S/C11H9FN4/c1-7-4-9(12)2-3-10(7)16-11(14)8(5-13)6-15-16
InChIKeyCMNVHFFKPLAZKU-UHFFFAOYSA-N
SMILESCC1=C(C=CC(=C1)F)N2C(=C(C=N2)C#N)N
Canonical SMILESN#CC=1C=NN(C1N)C2=CC=C(F)C=C2C

Structural Features and Functional Groups

The structure of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile incorporates several key functional groups that contribute to its chemical behavior and potential applications. The presence of these functional groups allows for various chemical transformations and interactions with biological systems.

The molecule contains four distinct functional groups:

  • A pyrazole heterocyclic core (five-membered ring with two adjacent nitrogen atoms)

  • An amino group (-NH₂) at position 5 of the pyrazole ring

  • A nitrile group (-CN) at position 4 of the pyrazole ring

  • A 4-fluoro-2-methylphenyl substituent at the N1 position of the pyrazole ring

The presence of the fluorine atom on the phenyl ring contributes to the compound's electronic properties, potentially enhancing its biological activity and stability. The methyl group at position 2 of the phenyl ring may affect the compound's steric properties and lipophilicity, which can influence its interactions with biological targets.

Synthesis Methods

General Synthetic Approach

The synthesis of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile typically involves a Michael-type addition reaction followed by cyclization . This synthetic pathway generally begins with readily available precursors and proceeds through well-established organic chemistry reactions.

A common synthetic route involves the reaction between (ethoxymethylene)malononitrile and appropriately substituted aryl hydrazines . This approach has been demonstrated to yield high selectivity for the desired pyrazole derivatives, with yields ranging from good to excellent under mild reaction conditions.

ParameterTypical ConditionsNotes
Reagents(Ethoxymethylene)malononitrile, aryl hydrazineMolar ratio typically 1:1
SolventEthanol or trifluoroethanolSelection may affect yield
TemperatureReflux (78-80°C for ethanol)Temperature control is important
Reaction Time2-4 hoursMay vary based on substituents
BaseTriethylamine (optional)Used to facilitate reaction
PurificationColumn chromatography, recrystallizationHexane/ethyl acetate gradient often used
Yield47-93%Depends on specific substituents and conditions

Research by Guastavino et al. has demonstrated that this synthesis method shows excellent regioselectivity, with the pyrazole derivatives formed as exclusive products . No other regioisomers or uncyclized hydrazides were observed in their studies of similar compounds.

Reaction Mechanism

The mechanism for the formation of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile likely proceeds through the following steps:

  • Initial nucleophilic attack by the terminal nitrogen of the hydrazine on the electrophilic carbon of (ethoxymethylene)malononitrile.

  • Elimination of ethanol to form an intermediate.

  • Intramolecular cyclization via attack of the second nitrogen on the nitrile carbon.

  • Tautomerization to form the aromatic pyrazole ring.

This mechanism explains the high regioselectivity observed in the synthesis of these compounds, as the electronic properties of the substituted phenylhydrazines and (ethoxymethylene)malononitrile direct the reaction pathway toward the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile product .

Analytical Characterization

Spectroscopic Analysis

Compounds like 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile are typically characterized using various spectroscopic techniques to confirm their structure and purity . These techniques provide complementary information about different aspects of the molecule's structure.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound . The expected molecular ion peak would be at m/z 216, corresponding to the molecular formula C₁₁H₉FN₄.

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

  • The nitrile group (around 2200-2240 cm⁻¹)

  • The amino group (3300-3500 cm⁻¹)

  • The aromatic C-H stretching (3000-3100 cm⁻¹)

  • The C-F bond (1000-1400 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of synthesized compounds like 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile . These techniques allow for the separation and quantification of the target compound from potential impurities or starting materials.

Biological Activity and Applications

Applications in Medicinal Chemistry

The 5-amino-1-aryl-1H-pyrazole-4-carbonitrile scaffold has been explored as a building block for the development of bioactive compounds with various therapeutic applications . These compounds can serve as intermediates in the synthesis of more complex molecules with enhanced biological activities.

The specific structural features of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile suggest potential applications in:

  • Kinase inhibitor development

  • Anti-inflammatory drug design

  • Antimicrobial agent synthesis

  • Central nervous system drug discovery

Applications in Agrochemical Research

Pyrazole derivatives have found significant applications in agrochemical research, particularly in the development of crop protection agents . The unique substitution pattern in 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, with its fluorine and nitrile functional groups, suggests potential applications in:

  • Fungicide development

  • Insecticide design

  • Herbicide research

  • Plant growth regulators

Research by Guastavino et al. specifically noted that 5-amino-1-aryl-1H-pyrazole-4-carbonitriles and their derivatives have potential applications in crop protection . The functionalities present in these molecules (cyano, amino, and fluoro groups) could contribute to their efficacy in agricultural settings.

Comparison with Related Compounds

Structural Analogs

5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile belongs to a family of structurally related compounds that differ in the position and nature of substituents on the phenyl ring . Comparing these analogs can provide insights into structure-activity relationships and help predict potential applications.

Table 4: Comparison of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural Difference
5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile1159678-53-1C₁₁H₉FN₄Reference compound
5-Amino-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile135108-48-4C₁₀H₇FN₄No methyl group, F at position 2
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile51516-70-2C₁₀H₇FN₄No methyl group
5-Amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile1159678-19-9C₁₁H₉FN₄F at position 5 instead of 4
5-Amino-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-4-carbonitrile1416344-54-1C₁₁H₉FN₄F at position 3, methyl at position 4
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile5334-43-0C₁₀H₈N₄No fluorine or methyl substituents

These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities. For example, the position of the fluorine atom can influence the electron distribution in the molecule, affecting its interactions with biological targets. Similarly, the presence or absence of the methyl group can impact the compound's lipophilicity and steric properties.

Synthesis Comparison

Research has shown that the regioselectivity of the cyclization reaction is generally high across different substituent patterns, leading to the exclusive formation of the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile isomer rather than the 3-amino regioisomer . This selectivity is likely due to the electronic effects of the substituents and the mechanism of the cyclization reaction.

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and its analogs could provide valuable insights for medicinal chemistry and agrochemical applications. These studies might focus on:

  • Systematically varying the position and nature of substituents on the phenyl ring

  • Exploring modifications to the pyrazole core

  • Investigating the effects of replacing the nitrile group with other functional groups

  • Examining the influence of the amino group position on biological activity

Expanded Biological Screening

Comprehensive biological screening of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile against various targets would help identify its most promising applications. This could include:

  • Enzyme inhibition assays

  • Antimicrobial testing

  • Anti-inflammatory activity assessment

  • Evaluation of potential anticancer properties

  • Agrochemical efficacy testing

Improved Synthetic Methods

Development of more efficient, environmentally friendly, and scalable methods for the synthesis of 5-Amino-1-(4-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile would be valuable for both research and potential industrial applications. This might involve:

  • Exploring green chemistry approaches

  • Investigating continuous flow synthesis methods

  • Developing catalyst systems for improved selectivity and yield

  • Optimizing purification procedures

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